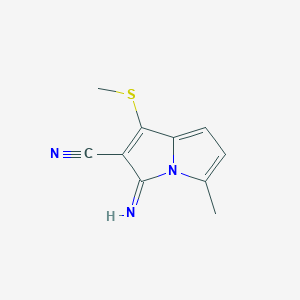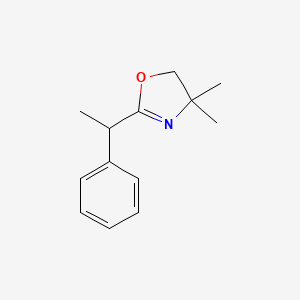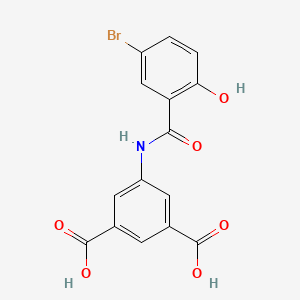
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a pentan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The next step involves the formation of the pentan-1-amine chain, which can be achieved through a series of reactions including alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound has a similar phenyl ring structure with methoxy groups but differs in its side chain.
N,N-Dipropyl-3,4-dimethoxyphenethylamine: This compound has a similar amine structure but differs in its phenyl ring substitution.
Uniqueness
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine is unique due to its specific combination of a 3,4-dimethoxyphenyl ring and a dipropylpentan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
646520-35-6 |
|---|---|
Formule moléculaire |
C19H34BrNO2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H33NO2.BrH/c1-5-13-20(14-6-2)15-9-7-8-10-17-11-12-18(21-3)19(16-17)22-4;/h11-12,16H,5-10,13-15H2,1-4H3;1H |
Clé InChI |
QQMWGFDRLKJPCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCCCCC1=CC(=C(C=C1)OC)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


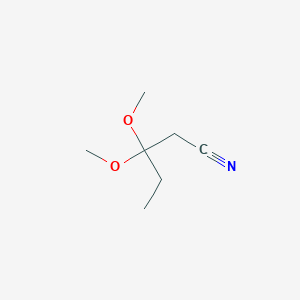
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)



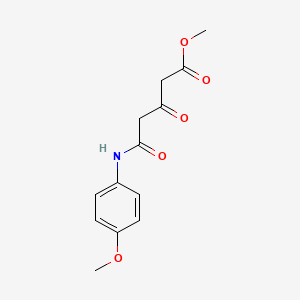
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



